(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol
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Overview
Description
(1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13ClO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol typically involves the chlorination of a precursor compound, such as (1R)-1-(2,4-dimethoxyphenyl)ethanol The reaction is carried out under controlled conditions to ensure the selective formation of the desired chiral product
Industrial Production Methods
Industrial production of (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the production of the desired compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, forming (1R)-1-(2,4-dimethoxyphenyl)ethanol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of (1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanone.
Reduction: Formation of (1R)-1-(2,4-dimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds for use in asymmetric synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving chiral substrates. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2,4-Dimethoxyphenyl)ethanol
- (1R)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
(1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both a chlorine atom and two methoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13ClO3 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3/t9-/m0/s1 |
InChI Key |
NNDCBRUQYORDEH-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H](CCl)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CCl)O)OC |
Origin of Product |
United States |
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